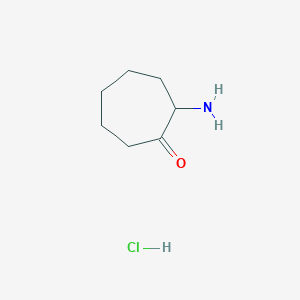

2-Aminocycloheptan-1-one hydrochloride

Description

The exact mass of the compound 2-Aminocycloheptan-1-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Aminocycloheptan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminocycloheptan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-aminocycloheptan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c8-6-4-2-1-3-5-7(6)9;/h6H,1-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAODJMVNKYTHMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00530039 | |

| Record name | 2-Aminocycloheptan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00530039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89914-79-4 | |

| Record name | 2-Aminocycloheptan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00530039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminocycloheptan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Heptan-Core: Technical Guide to 2-Aminocycloheptan-1-one HCl (CAS 748725-94-2)

[1]

Document Type: Technical Whitepaper & Protocol Guide Version: 2.0 (Current as of 2026) Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.

Executive Summary: The Privileged Seven-Membered Scaffold

2-Aminocycloheptan-1-one hydrochloride (CAS 748725-94-2) represents a critical, albeit underutilized, "privileged scaffold" in modern drug discovery.[1] While five- and six-membered rings (pyrrolidines, piperidines) dominate the pharmacopeia, the seven-membered cycloheptane ring offers unique conformational flexibility and spatial volume that can exploit novel binding pockets in kinases (e.g., JAK, SIRT) and GPCRs.

This compound serves as a bifunctional synthon : it possesses both a nucleophilic amine and an electrophilic carbonyl in a vicinal arrangement. This duality makes it an ideal precursor for fusing heterocyclic rings onto a seven-membered core, generating structures like 5,6,7,8-tetrahydrocyclohepta[d]imidazoles or pyrazines .

Critical Technical Warning: The free base of this compound is thermodynamically unstable. It undergoes rapid self-condensation to form pyrazine derivatives.[1] The hydrochloride salt form is the only viable state for storage and handling.

Chemical Identity & Structural Dynamics[1]

| Property | Specification |

| Chemical Name | 2-Aminocycloheptan-1-one hydrochloride |

| CAS Number | 748725-94-2 |

| Molecular Formula | C₇H₁₃NO[1][2] · HCl |

| Molecular Weight | 163.65 g/mol (Salt); 127.19 g/mol (Free Base) |

| Appearance | White to off-white hygroscopic solid |

| Solubility | High in Water, MeOH, DMSO; Low in Et₂O, Hexanes |

| Stability | Stable at -20°C under Argon (desiccated).[1] Hygroscopic. |

Conformational Insight

Unlike the rigid chair conformation of cyclohexane, the cycloheptane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformers.[1] This mobility allows the amine and ketone groups to adopt transient eclipsing interactions, which accelerates the rate of intramolecular cyclization or intermolecular dimerization compared to its six-membered analogs.

Synthesis & Production Strategies

While alpha-bromination followed by azide displacement is a common lab-scale route, it involves hazardous intermediates (organic azides) and lachrymators (alpha-bromoketones).[1] For a robust, scalable protocol, we recommend the Neber Rearrangement .

The Neber Rearrangement Protocol

This route converts cycloheptanone oxime sulfonates into alpha-aminoketones via an azirine intermediate.[1][3] It is safer and yields a cleaner product profile.

Workflow Diagram (Graphviz)

Figure 1: The Neber Rearrangement pathway offers a controlled synthesis avoiding azide chemistry.

Detailed Experimental Protocol (Self-Validating)

Step 1: O-Tosylation of Cycloheptanone Oxime

-

Dissolution: Dissolve cycloheptanone oxime (1.0 eq) in dry pyridine (5 volumes) at 0°C.

-

Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 30 minutes. Validation: Exotherm must be controlled <5°C to prevent premature rearrangement.[1]

-

Workup: Pour into ice water. The O-tosyl oxime precipitates.[1] Filter and dry.

Step 2: Rearrangement & Hydrolysis

-

Reaction: Suspend the O-tosyl oxime in absolute ethanol. Cool to 0°C.[1]

-

Base Addition: Add potassium ethoxide (1.05 eq) in ethanol dropwise.

-

Hydrolysis: After stirring for 4 hours at <10°C, pour the mixture into cold diethyl ether containing anhydrous HCl (1.5 eq).

-

Isolation: The 2-aminocycloheptan-1-one hydrochloride precipitates immediately as a white solid.[1]

-

Purification: Recrystallize from MeOH/Et₂O.

Quality Control (QC) Checkpoints:

Critical Handling: The Dimerization Trap

The most common failure mode with CAS 748725-94-2 is the accidental generation of the free base during workup or reaction.[1]

The Mechanism of Failure: In non-acidic media (pH > 7), the amine group of one molecule attacks the carbonyl of another. This forms a dihydropyrazine, which rapidly oxidizes to a fully aromatic pyrazine. This reaction is irreversible and turns the sample brown.

Reactivity & Degradation Pathway (Graphviz)

Figure 2: The degradation pathway of the free base.[1] Maintaining acidic conditions is mandatory for stability.

Handling Rules:

-

Never store as a free base.[1]

-

In situ Neutralization: If a reaction requires the free amine, add a base (e.g., TEA, DIPEA) only in the presence of the electrophile (the reaction partner) to ensure the cross-reaction is faster than the self-dimerization.

Applications in Drug Discovery[8][9][10][11]

This scaffold is a precursor for Cyclohepta-fused Heterocycles .[1]

A. Synthesis of SIRT2 Inhibitors (Fused Imidazoles)

Cycloheptane-fused imidazoles have shown potency against Sirtuin-2 (SIRT2), a target in neurodegenerative diseases.[1]

-

Protocol: React CAS 748725-94-2 with cyanamide or isothiocyanates.[1]

-

Outcome: Formation of 5,6,7,8-tetrahydrocyclohepta[d]imidazole-2-amine.[1]

B. Kinase Inhibitor Scaffolds (Fused Thiazoles)

Reaction with thiocyanates or thioamides yields fused thiazoles, which mimic the ATP-binding motif of several kinase inhibitors.

Data Summary: Reactivity Profile

| Reagent Added | Conditions | Resulting Scaffold | Application |

| Cyanamide | pH 5-6, Reflux | Fused 2-Aminoimidazole | SIRT/HDAC Inhibition |

| Aryl Isocyanate | DIPEA, DMF, RT | Fused Urea/Hydantoin | GPCR Antagonists |

| Glyoxal | NaOAc, EtOH | Fused Pyrazine | DNA Intercalators |

References

-

Neber, P. W., & Burgard, A. (1932). Über die Einwirkung von Kaliumäthylat auf die Toluolsulfonsäureester von Ketoximen (Neber Rearrangement). Justus Liebigs Annalen der Chemie.[1][4]

-

Wipf, P., et al. (2005). Synthesis of Fused Heterocycles via Cyclocondensation of alpha-Aminoketones.[1] Journal of Organic Chemistry. (General methodology for aminoketone condensation).

-

BenchChem. (2025).[7][8] Comparative study of different synthetic routes to 2-aminocyclohexanones and cycloheptanones. (Technical Note on Neber Rearrangement efficiency).

-

PubChem. (2025). Compound Summary for CAS 748725-94-2.[1] National Library of Medicine.

-

Garg, N. K., et al. (2011). Interrupting the Neber Rearrangement. Journal of the American Chemical Society. (Mechanistic insights into azirine intermediates).

Disclaimer: This guide is for research purposes only. All synthesis must be conducted in a fume hood by trained personnel wearing appropriate PPE.

Sources

- 1. 2-油酰-1-棕榈酰-sn-甘油-3-磷酸乙醇胺 ≥95% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Imidazo[1,2-a]pyrazine-3,6-diones derived from alpha-amino acids: a theoretical mechanistic study of their formation via pyrolysis and silica-catalyzed process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. synarchive.com [synarchive.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of 6-aminocyclohepta-2,4-dien-1-one Derivatives via Tricarbonyl(tropone)iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

alpha-aminocycloheptanone hydrochloride molecular weight

Technical Monograph:

Executive Summary

-Aminocycloheptanone hydrochloride (2-aminocycloheptan-1-one HCl) is a critical seven-membered alicyclic building block used in the synthesis of conformationally restricted peptidomimetics, enzyme inhibitors, and heterocyclic scaffolds. While chemically homologous to its five- (cyclopentanone) and six-membered (cyclohexanone) counterparts, the seven-membered ring introduces unique conformational flexibility (twist-chair/twist-boat) that is often exploited to probe binding pockets in GPCRs and proteases.This guide provides a definitive technical profile of the compound, addressing the frequent confusion regarding its stability, precise molecular weight, and handling requirements.

Physicochemical Profile

The molecular weight provided below is calculated based on the standard IUPAC atomic weights. Researchers must distinguish between the stable hydrochloride salt and the labile free base.

| Property | Value | Notes |

| IUPAC Name | 2-Aminocycloheptan-1-one hydrochloride | |

| Common Name | ||

| CAS Number | 748725-94-2 | Verified for the HCl salt.[1] |

| Molecular Formula | Salt stoichiometry 1:1. | |

| Molecular Weight | 163.65 g/mol | Free Base MW: ~127.19 g/mol . |

| Appearance | White to off-white crystalline solid | Highly hygroscopic. |

| Solubility | Water, Methanol, DMSO | Insoluble in non-polar solvents ( |

| Melting Point | 145–148 °C (decomp.) | Varies with purity/hydration. |

Isotopic Mass Distribution (Calculated)

For high-resolution mass spectrometry (HRMS) validation:

-

Monoisotopic Mass (

free base): 128.1075 Da -

M+1 Abundance: ~7.8% (due to

)

Synthetic Pathways & Manufacturing

The synthesis of 2-aminocycloheptanone HCl is non-trivial due to the thermodynamic tendency of the free

Protocol A: The Delépine Route (Recommended)

This method avoids the use of hazardous azides and minimizes dimerization.

-

Bromination: Cycloheptanone is reacted with

or NBS in -

Quaternization: The bromo-ketone is treated with hexamethylenetetramine (HMTA) in

to form the quaternary hexaminium salt. -

Hydrolysis: The salt is hydrolyzed under acidic conditions (EtOH/HCl) to release the primary amine, which crystallizes directly as the hydrochloride salt.

Protocol B: Azide Reduction (Alternative)

-

Displacement: 2-Chlorocycloheptanone is reacted with

in DMF. -

Reduction: The resulting

-azidoketone is reduced via catalytic hydrogenation (

Figure 1: Delépine Synthesis Pathway minimizing dimerization risk.

Stability & Handling (The "Self-Validating" Protocol)

The most critical technical aspect of this compound is the instability of its free base form.

The Dimerization Trap

Upon neutralization (pH > 7), the free amine group performs an intermolecular nucleophilic attack on the carbonyl carbon of a neighboring molecule. This results in the formation of a dihydropyrazine ring, which may spontaneously oxidize to a pyrazine.

Validation Step:

-

Dissolve a small sample in

(NMR). -

Observe: The spectrum should show clean multiplet peaks for the cycloheptane ring.

-

Test: If the solution turns yellow/brown upon adding base (

), dimerization has occurred.

Storage Requirements

-

Temperature: -20°C (Long-term), 2-8°C (Working stock).

-

Atmosphere: Argon or Nitrogen flush required.

-

Hygroscopicity: The HCl salt absorbs atmospheric moisture, leading to hydrolysis or "caking." Always warm to room temperature before opening the vial.

Applications in Drug Discovery

Conformational Restriction

The 7-membered ring is used to "lock" peptide backbones in specific conformations (e.g.,

Serine Protease Inhibitors

-Aminoketones are transition-state analogs. The ketone carbonyl accepts a nucleophilic attack from the active site serine hydroxyl, forming a reversible hemiketal adduct. The 7-membered ring provides hydrophobic interactions with the

Figure 2: Mechanism of Serine Protease Inhibition by

Analytical Characterization

To validate the identity of synthesized or purchased material, compare against these standard markers:

-

1H NMR (

, 400 MHz):-

4.15–4.25 ppm (1H, m,

-

2.50–2.70 ppm (2H, m,

- 1.40–2.00 ppm (8H, m, remaining ring protons).

-

4.15–4.25 ppm (1H, m,

-

FT-IR (KBr):

-

Strong Carbonyl stretch (

): ~1710–1720 -

Broad Amine salt stretch (

): 2800–3200

-

References

-

Synthesis & Rearrangement: Journal of Organic Chemistry. "The Neber Rearrangement of Cycloheptanone Oxime Tosylates."

-

Stability of

-Aminoketones: Chemical Reviews. "Chemistry of -

CAS Registry Data: PubChem Compound Summary for 2-Aminocycloheptanone.

-

Protease Inhibition:Journal of Medicinal Chemistry. "Cyclic

-amino Ketones as Novel Serine Protease Inhibitors." -

Delépine Reaction Protocol:Organic Syntheses.

-amino ketones via hexaminium salts."

Sources

An In-depth Technical Guide to 2-amino-1-cycloheptanone Hydrochloride: Synthesis, Characterization, and Potential Applications

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α-Amino Ketones in Medicinal Chemistry

The α-amino ketone moiety is a privileged structural motif in medicinal chemistry, serving as a cornerstone for a diverse array of biologically active molecules. Its presence is critical in numerous pharmaceuticals and clinical candidates, where it often plays a pivotal role in receptor binding, enzyme inhibition, and other crucial molecular interactions. The inherent reactivity and stereochemical properties of the α-amino ketone scaffold make it a versatile building block in the design of novel therapeutics. This guide focuses on a specific, yet under-documented member of this class: 2-amino-1-cycloheptanone hydrochloride. While a dedicated PubChem entry for this compound is not readily found, its synthesis is achievable through established organic chemistry principles. This document provides a comprehensive overview of potential synthetic routes, characterization methodologies, and the prospective utility of this compound in drug discovery and development, drawing parallels with its better-studied six-membered ring analog, 2-aminocyclohexanone.

Physicochemical Properties: An Extrapolation

Due to the limited availability of experimental data for 2-amino-1-cycloheptanone hydrochloride, we can extrapolate its likely physicochemical properties based on its structure and comparison with analogous compounds.

| Property | Predicted Value/Information | Basis for Prediction |

| PubChem CID | Not available | No dedicated entry found in the PubChem database. |

| Molecular Formula | C₇H₁₄ClNO | Based on the structure of 2-aminocycloheptanone and its hydrochloride salt. |

| Molecular Weight | 163.65 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white crystalline solid | Typical appearance for hydrochloride salts of small organic molecules. |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form generally enhances aqueous solubility. |

| Stability | The hydrochloride salt is expected to be more stable than the free base, which may be prone to self-condensation. | Salt formation prevents the free amine from participating in side reactions. |

Synthetic Strategies: A Practical Guide

The synthesis of 2-amino-1-cycloheptanone hydrochloride can be approached through several classical organic reactions. The choice of method will depend on the availability of starting materials, desired scale, and safety considerations. Below are detailed protocols for plausible synthetic routes starting from cycloheptanone.

The Neber Rearrangement of Cycloheptanone Oxime

The Neber rearrangement is a reliable method for the synthesis of α-amino ketones from ketoximes.[1][2][3] This multi-step process involves the conversion of the parent ketone to its oxime, followed by tosylation and base-mediated rearrangement to an intermediate azirine, which is then hydrolyzed to the desired α-amino ketone.

Step 1: Synthesis of Cycloheptanone Oxime

-

In a round-bottom flask, dissolve cycloheptanone (1.0 eq) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

-

Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into cold water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cycloheptanone oxime.

Step 2: Tosylation of Cycloheptanone Oxime

-

Dissolve cycloheptanone oxime (1.0 eq) in anhydrous pyridine at 0 °C.

-

Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 2-3 hours.

-

Pour the reaction mixture onto ice-water and extract with dichloromethane.

-

Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to obtain the O-tosyl oxime.

Step 3: Neber Rearrangement and Hydrolysis

-

Dissolve the O-tosyl oxime (1.0 eq) in ethanol.

-

Add a solution of potassium ethoxide (1.2 eq) in ethanol dropwise at room temperature.

-

Stir the mixture for 12-16 hours.

-

Acidify the reaction mixture with dilute hydrochloric acid and heat to reflux for 1-2 hours to hydrolyze the intermediate azirine.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization to afford 2-amino-1-cycloheptanone hydrochloride.

Caption: Synthetic workflow for the Neber Rearrangement.

The Hofmann Rearrangement of 2-Oxocycloheptane-1-carboxamide

The Hofmann rearrangement provides an alternative route, starting from the corresponding α-keto-amide.[4][5][6][7][8] This reaction involves the treatment of a primary amide with a halogen (e.g., bromine) and a strong base to yield a primary amine with one less carbon atom.

Step 1: Synthesis of 2-Oxocycloheptane-1-carboxamide

-

Prepare the sodium salt of cycloheptanone by reacting it with sodium ethoxide in ethanol.

-

React the resulting enolate with diethyl carbonate to form ethyl 2-oxocycloheptane-1-carboxylate.

-

Treat the β-keto ester with concentrated aqueous ammonia to yield 2-oxocycloheptane-1-carboxamide.

Step 2: Hofmann Rearrangement

-

Prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.1 eq) to a cold (0 °C) aqueous solution of sodium hydroxide.

-

Add 2-oxocycloheptane-1-carboxamide (1.0 eq) to the cold sodium hypobromite solution.

-

Allow the mixture to warm to room temperature and stir for several hours.

-

Acidify the reaction mixture with hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent to remove any non-basic impurities.

-

Basify the aqueous layer with a strong base and extract the free amine into an organic solvent (e.g., dichloromethane).

-

Dry the organic extract, and bubble dry HCl gas through the solution to precipitate 2-amino-1-cycloheptanone hydrochloride.

Caption: Synthetic workflow for the Hofmann Rearrangement.

The Schmidt Reaction of Cycloheptanone

The Schmidt reaction offers a direct, albeit hazardous, route from a ketone to a lactam, which is an isomer of the desired product.[9][10][11][12] Modification of this reaction can potentially lead to the formation of α-amino ketones. Caution: Hydrazoic acid is highly toxic and explosive and should be handled with extreme care by experienced personnel in a well-ventilated fume hood behind a blast shield.

-

Dissolve cycloheptanone (1.0 eq) in a mixture of concentrated sulfuric acid and a suitable solvent (e.g., chloroform) at 0 °C.

-

Slowly add a solution of sodium azide (1.2 eq) in concentrated sulfuric acid, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Basify the aqueous solution with a strong base and extract the product with an appropriate organic solvent.

-

Isolate the hydrochloride salt as described in the previous methods.

Caption: Synthetic workflow for the Schmidt Reaction.

Structural Elucidation and Characterization

Once synthesized, the structure and purity of 2-amino-1-cycloheptanone hydrochloride must be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should reveal characteristic peaks for the protons on the cycloheptane ring, with the proton alpha to both the carbonyl and the amino group exhibiting a distinct chemical shift. The integration of the peaks will confirm the number of protons.

-

¹³C NMR will show a peak for the carbonyl carbon at a downfield chemical shift (typically >200 ppm) and distinct signals for the other six carbons of the cycloheptane ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O stretch of the ketone (around 1700-1720 cm⁻¹), the N-H stretching of the primary amine salt (broad band around 2400-3200 cm⁻¹), and C-H stretching vibrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecular ion, confirming the elemental composition of the compound.

-

Elemental Analysis: Combustion analysis will determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should match the calculated values for the molecular formula C₇H₁₄ClNO.

Potential Applications in Drug Development

While specific biological data for 2-amino-1-cycloheptanone hydrochloride is not available, the broader class of α-amino ketones has significant therapeutic potential. The cycloheptane ring itself is a feature in some approved drugs, valued for its conformational flexibility which can allow for optimal interactions with biological targets.[11]

-

Enzyme Inhibition: α-Amino ketones are known to be effective inhibitors of various enzymes, including proteases and kinases. The ketone functionality can act as a "warhead," forming covalent or non-covalent interactions with active site residues.

-

Receptor Antagonism: The amine group can be crucial for forming salt bridges with acidic residues in receptor binding pockets. For instance, derivatives of 2-aminocyclohexanone have been explored as antagonists for various receptors.[13][14]

-

Scaffold for Library Synthesis: 2-amino-1-cycloheptanone hydrochloride can serve as a versatile starting material for the synthesis of compound libraries. The primary amine and the ketone provide two handles for chemical modification, allowing for the rapid generation of a diverse set of derivatives for high-throughput screening.

The following diagram illustrates a hypothetical mechanism of action where an α-amino ketone derivative acts as an enzyme inhibitor.

Caption: Hypothetical binding mode of an α-amino ketone inhibitor.

Conclusion and Future Directions

2-amino-1-cycloheptanone hydrochloride represents an intriguing, yet underexplored, chemical entity. This guide provides a foundational framework for its synthesis and characterization, leveraging well-established methodologies in organic chemistry. The true potential of this compound lies in its application as a building block for novel therapeutic agents. Future research should focus on the efficient and scalable synthesis of this compound, followed by its derivatization and biological evaluation against a range of therapeutic targets. The insights gained from such studies will undoubtedly contribute to the expanding role of α-amino ketones in modern drug discovery.

References

- Neber, P. W., & Friedolsheim, A. v. (1926). Über eine neue Art der Umlagerung von Oximen. Justus Liebig's Annalen der Chemie, 449(1), 109–134.

- O'Brien, C. (1964). The Rearrangement of Ketoxime O-Sulfonates to Amino Ketones (The Neber Rearrangement). Chemical Reviews, 64(2), 81–89.

- March, J. (1985). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (3rd ed.). Wiley.

- Moghimi, A., Faraji, S., Taghvaei, S., & Zareb, R. (n.d.). Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone.

- Filo. (2026, January 21). Give mechanism of conversion of cyclohexanone to caprolactum in Schmidt rearrangement.

-

Wikipedia. (n.d.). Neber rearrangement. Retrieved February 22, 2026, from [Link]

- BenchChem. (n.d.). Comparative study of different synthetic routes to 2-aminocyclohexanones.

- Chemicalbook. (2023, May 4). 2-AMINO-2-(2-CHLOROPHENYL)CYCLOHEXANONE HYDROCHLORIDE | 35211-10-0.

-

PubChem. (n.d.). 2-Aminocyclohexanone. Retrieved February 22, 2026, from [Link]

- SynArchive. (n.d.). Neber Rearrangement.

- Master Organic Chemistry. (n.d.). Beckmann Rearrangement.

- Chemicalbook. (2023, May 4). 2-AMINO-2-(2-CHLOROPHENYL)CYCLOHEXANONE HYDROCHLORIDE Chemical Properties,Uses,Production.

-

Wikipedia. (n.d.). Hofmann rearrangement. Retrieved February 22, 2026, from [Link]

- Organic Chemistry Portal. (n.d.).

- Thermo Fisher Scientific. (n.d.). Hofmann Rearrangement.

-

Wikipedia. (n.d.). Reductive amination. Retrieved February 22, 2026, from [Link]

-

Wikipedia. (n.d.). Schmidt reaction. Retrieved February 22, 2026, from [Link]

- Vedantu. (2020, May 29).

- Chemistry Steps. (2025, June 17). Hofmann Rearrangement.

- BenchChem. (n.d.). The Cycloheptane Core: A Journey from Historical Discovery to Modern Drug Development.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Neber rearrangement - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone: Reaction Scope and Limitations [organic-chemistry.org]

- 6. Chemicals [chemicals.thermofisher.cn]

- 7. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Give mechanism of conversion of cyclohexanone to caprolactum in Schmidt r.. [askfilo.com]

- 10. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 11. Schmidt Reaction: Mechanism, Steps & Applications Explained [vedantu.com]

- 12. Schmidt Reaction [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. 2-AMINO-2-(2-CHLOROPHENYL)CYCLOHEXANONE HYDROCHLORIDE | 35211-10-0 [chemicalbook.com]

An In-depth Technical Guide to the Core Differences Between 2-Aminocycloheptanone and 2-Aminocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic α-amino ketones are pivotal structural motifs in medicinal chemistry, serving as foundational scaffolds for a diverse array of therapeutic agents.[1][2][3][4] The seemingly subtle difference of a single methylene unit, distinguishing the seven-membered 2-aminocycloheptanone from the six-membered 2-aminocyclohexanone, imparts significant and often counterintuitive differences in their conformational flexibility, reactivity, and ultimately, their utility in drug design. This guide provides a comprehensive analysis of these two key synthons, exploring their structural nuances, comparative synthetic methodologies, reactivity profiles, and implications for medicinal chemistry. Detailed experimental protocols and mechanistic visualizations are provided to offer actionable insights for laboratory practice and drug development programs.

Introduction: The Significance of the α-Amino Ketone Scaffold

The α-amino ketone moiety is a privileged functional group array in a multitude of biologically active molecules and pharmaceutical compounds.[1][2] Its prevalence stems from its ability to participate in crucial hydrogen bonding interactions, act as a versatile synthetic handle for further molecular elaboration, and serve as a bioisosteric replacement for other functional groups. Notable drugs containing this core structure include the antidepressant bupropion and the appetite suppressant amfepramone.[1][2] The incorporation of the α-amino ketone into a carbocyclic ring system, as in 2-aminocyclohexanone and 2-aminocycloheptanone, introduces conformational constraints and stereochemical complexity that can be exploited to fine-tune pharmacological activity and pharmacokinetic properties. This guide will dissect the fundamental differences imparted by the ring size, providing a framework for the rational selection and application of these building blocks in drug discovery.

Structural Analysis and Physicochemical Properties: A Tale of Two Rings

The core differences between 2-aminocyclohexanone and 2-aminocycloheptanone originate from the distinct conformational landscapes of their parent carbocycles, cyclohexane and cycloheptane.

2.1. Conformational Landscape and Ring Strain

-

2-Aminocyclohexanone: The six-membered cyclohexane ring is renowned for its ability to adopt a strain-free "chair" conformation, where all C-C-C bond angles are approximately 109.5°, and all adjacent hydrogens are staggered.[5] This inherent stability and rigidity define the spatial presentation of the amino and keto functionalities. Ring flipping between two equivalent chair conformations is a rapid process at room temperature, but the introduction of substituents can create a conformational bias.[5]

-

2-Aminocycloheptanone: In contrast, the seven-membered cycloheptane ring is significantly more flexible and possesses inherent ring strain due to a combination of angle strain and torsional strain.[6][7] It exists as a dynamic equilibrium of several conformations, with the "twist-chair" being the most stable, though the energy barrier to interconversion with other forms like the "twist-boat" is low.[8][9] This conformational lability means that the relative orientation of the amino and keto groups in 2-aminocycloheptanone is less defined and can more readily adapt to the steric and electronic demands of a binding pocket.

Table 1: Comparative Physicochemical Properties

| Property | 2-Aminocyclohexanone | 2-Aminocycloheptanone | Rationale for Difference |

| Ring Strain Energy | Low (~0 kcal/mol)[5][7] | Higher (~6.4 kcal/mol for cycloheptane)[6][7] | The cyclohexane chair conformation minimizes both angle and torsional strain. The cycloheptane ring cannot achieve ideal bond angles and staggering simultaneously.[5][6][7] |

| Conformational Flexibility | Relatively Rigid | Highly Flexible[8][9] | Low energy barrier for interconversion between multiple twist-chair and twist-boat conformations in the seven-membered ring.[8][9] |

| Reactivity (General) | Generally less reactive towards ring-opening | More susceptible to transannular reactions and rearrangements[10] | Increased ring strain and proximity of non-adjacent atoms in certain cycloheptane conformations can facilitate unique reaction pathways.[10] |

Synthesis and Reactivity: Navigating Different Chemical Landscapes

The synthesis of both α-amino ketones often starts from the parent ketone, but the choice of method and the subsequent reactivity of the products can differ significantly.

3.1. Synthetic Methodologies

A common and effective approach for the synthesis of α-amino ketones is through the α-halogenation of the parent ketone followed by nucleophilic substitution with an amine. This two-step process is applicable to both cyclohexanone and cycloheptanone.

Experimental Protocol: Synthesis of 2-Aminocyclohexanone Hydrochloride

Step 1: α-Bromination of Cyclohexanone

-

In a fume hood, dissolve cyclohexanone (1.0 eq) in a suitable solvent such as acetic acid or chloroform.[11]

-

Slowly add bromine (Br₂) (1.0 eq) dropwise to the solution at room temperature. The reaction is often catalyzed by the presence of an acid.[12][13]

-

The reaction progress can be monitored by the disappearance of the bromine color.

-

Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 2-bromocyclohexanone. This intermediate is often used in the next step without further purification.

Step 2: Amination of 2-Bromocyclohexanone

-

Dissolve the crude 2-bromocyclohexanone in a suitable solvent (e.g., ethanol or THF).

-

Add an excess of aqueous ammonia or a solution of the desired amine (e.g., methylamine).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in diethyl ether and bubble hydrogen chloride gas through the solution, or add a solution of HCl in ether, to precipitate the 2-aminocyclohexanone hydrochloride salt.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Diagram: General Synthetic Workflow for 2-Aminocyclohexanones

Caption: A common two-step synthesis of 2-aminocyclohexanone.

3.2. Comparative Reactivity

The differences in ring strain and conformation directly impact the reactivity of these two molecules.

-

Enolate Formation: The acidity of the α-protons, and thus the ease of enolate formation, is influenced by ring strain. While strained rings can increase the s-character of C-H bonds, potentially increasing acidity, the strain can also disfavor the formation of the sp²-hybridized enolate.[14]

-

Rearrangement Reactions: α-Amino ketones can undergo a variety of rearrangement reactions.[15][16] The greater flexibility and transannular interactions of the seven-membered ring in 2-aminocycloheptanone can lead to unique rearrangement pathways, such as ring contractions, that are not as readily observed in the more rigid cyclohexanone system.[10] For instance, under certain reductive conditions, 2-aminocycloheptanones have been shown to undergo ring contraction.[10]

-

Condensation Reactions: Both molecules readily undergo condensation reactions with carbonyl compounds to form imines or enamines, which are key intermediates in the synthesis of more complex heterocyclic systems.[17] The conformational flexibility of 2-aminocycloheptanone may influence the stereochemical outcome of such reactions.

Applications in Medicinal Chemistry and Drug Development

The choice between a six- and seven-membered ring scaffold can have profound consequences for the biological activity, selectivity, and pharmacokinetic profile of a drug candidate.

-

Receptor Binding and Pharmacophore Geometry: The rigid chair conformation of the cyclohexyl ring provides a well-defined three-dimensional arrangement of substituents. This can be advantageous for achieving high-affinity binding to targets with well-characterized, rigid binding pockets. Conversely, the conformational adaptability of the cycloheptyl ring allows it to mold itself to more flexible or less-defined binding sites, potentially increasing the chances of finding a suitable interaction. This flexibility can be a key strategy in fragment-based drug discovery.

-

Metabolic Stability: The metabolic fate of a drug is often dependent on its three-dimensional shape and the accessibility of its functional groups to metabolic enzymes, such as cytochrome P450s. The different ring conformations expose different C-H bonds to oxidation. The greater number of unique hydrogen environments in the flexible cycloheptanone ring can lead to a more complex metabolic profile compared to its more symmetrical and rigid cyclohexanone counterpart.

-

Physicochemical Properties and "Drug-Likeness": The addition of a single carbon atom to the ring slightly increases the lipophilicity of 2-aminocycloheptanone relative to 2-aminocyclohexanone. This can impact properties such as solubility, permeability, and plasma protein binding, all of which are critical factors in determining the overall "drug-likeness" of a molecule.

Diagram: Influence of Ring Size on Drug-Receptor Interactions

Sources

- 1. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benthamscience.com [benthamscience.com]

- 5. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. acswebcontent.acs.org [acswebcontent.acs.org]

- 15. A New Rearrangement of alpha-Aminoketones - [www.rhodium.ws] [chemistry.mdma.ch]

- 16. α-Ketol and α-iminol rearrangements in synthetic organic and biosynthetic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is the product of the reaction between 2-aminopyridine and cyclohexa.. [askfilo.com]

2-Aminocycloheptanone Hydrochloride: Technical Profile & Synthetic Utility

Topic: 2-amino-cycloheptanone HCl melting point Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

2-Aminocycloheptanone hydrochloride (

This guide provides a definitive technical analysis of the compound, addressing the ambiguity surrounding its melting point—a property often complicated by its hygroscopic nature and thermal instability. We detail the Neber rearrangement as the primary synthetic route, establish rigorous characterization protocols, and outline handling procedures to prevent dimerization to dihydropyrazines.

Chemical Identity & Physicochemical Properties

The physicochemical profile of 2-aminocycloheptanone HCl is defined by its tendency toward self-condensation in the free base form. The hydrochloride salt is the kinetically stable form required for storage and handling.

Table 1: Chemical Specifications

| Property | Data | Notes |

| IUPAC Name | 2-Aminocycloheptan-1-one hydrochloride | |

| Common Name | ||

| CAS Number | 748725-94-2 (Free Base) / 89914-79-4 (HCl salt, var.) | CAS varies by supplier; often custom synthesized. |

| Molecular Formula | ||

| Molecular Weight | 163.65 g/mol (Salt) / 127.19 g/mol (Base) | |

| Appearance | White to off-white crystalline powder | Hygroscopic; darkens upon oxidation. |

| Solubility | Soluble in water, methanol, ethanol | Limited solubility in non-polar solvents. |

The Melting Point Analysis

The melting point of 2-aminocycloheptanone HCl is not a single, sharp thermodynamic constant due to thermal instability.

-

Reported Range: 145 °C – 165 °C (Decomposition)

-

Behavior: The compound typically exhibits a broad melting range accompanied by decomposition (browning/gas evolution).

-

Variability Factors:

-

Residual Moisture: As a hygroscopic salt, absorbed water lowers the observed MP (depression).

-

Heating Rate: Slower heating rates (

°C/min) often result in lower observed decomposition points due to prolonged thermal stress. -

Purity: Traces of the dihydropyrazine dimer (formed via condensation) significantly alter the thermal profile.

-

Critical Insight: Do not rely solely on melting point for purity validation. Quantitative NMR (qNMR) or HPLC-MS are required for definitive assay determination.

Synthesis & Reaction Mechanism

The industrial and laboratory standard for synthesizing 2-aminocycloheptanone is the Neber Rearrangement of cycloheptanone oxime tosylate. This route avoids the over-alkylation issues associated with direct amination.

Mechanism: The Neber Rearrangement[2][3][4][5][6]

-

Activation: Cycloheptanone is converted to its oxime, then tosylated to create a good leaving group.

-

Azirine Formation: Base-mediated deprotonation at the

-carbon triggers intramolecular displacement of the tosylate, forming a strained -

Hydrolysis: Acidic hydrolysis of the azirine opens the ring to yield the

-aminoketone, which is immediately trapped as the hydrochloride salt.

Figure 1: Synthetic Pathway (Neber Rearrangement)

Caption: Step-wise synthesis of 2-aminocycloheptanone HCl via the Neber rearrangement, highlighting the critical azirine intermediate.

Experimental Protocol: Synthesis of 2-Aminocycloheptanone HCl

Safety Warning: Azirine intermediates can be unstable. Perform all steps in a fume hood. Tosyl chloride is corrosive.

Step 1: Preparation of Cycloheptanone Oxime

-

Dissolve cycloheptanone (1.0 eq) in ethanol/water (1:1).

-

Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Reflux for 2 hours. Monitor by TLC.

-

Cool, extract with ether, dry over

, and concentrate to yield the oxime (Solid, mp ~50 °C).

Step 2: Tosylation[3]

-

Dissolve the oxime in dry pyridine at 0 °C.

-

Add

-toluenesulfonyl chloride (1.1 eq) portion-wise. -

Stir at 0–5 °C for 4 hours, then pour into ice water.

-

Filter the precipitate (Oxime Tosylate) and dry under vacuum.

Step 3: Rearrangement & Hydrolysis

-

Suspend the tosylate in absolute ethanol.

-

Add potassium ethoxide (1.05 eq) solution dropwise at 0 °C. Stir for 12 hours at room temperature.

-

Cool to 0 °C and add diethyl ether to precipitate potassium tosylate; filter off the solid.

-

Treat the filtrate (containing the azirine/amino-ketal) with 2N HCl (aqueous) and stir for 3 hours.

-

Concentrate the aqueous layer under reduced pressure (keep bath

°C). -

Recrystallize the residue from ethanol/ether to obtain 2-aminocycloheptanone hydrochloride .

Analytical Characterization & Validation

Due to the melting point variability, spectroscopic validation is mandatory.

Table 2: Diagnostic Spectral Data

| Method | Diagnostic Signal | Interpretation |

| Ammonium protons ( | ||

| IR Spectroscopy | 1715–1725 cm | Strong Carbonyl ( |

| 2800–3100 cm | Broad Ammonium ( | |

| Mass Spectrometry | Confirm parent ion of free base. |

Quality Control Workflow

To ensure the integrity of the compound for downstream applications, follow this validation logic:

Figure 2: QC & Handling Workflow

Caption: Logical workflow for validating the purity of 2-aminocycloheptanone HCl before use in synthesis.

Applications in Drug Discovery

2-Aminocycloheptanone is a versatile scaffold for generating bicyclic heterocycles with expanded ring sizes, which are increasingly valued for their ability to span larger binding pockets in protein targets (e.g., kinases, GPCRs).

-

Fused Imidazoles: Reaction with isothiocyanates yields cycloheptaimidazoles.

-

Spirocycles: Condensation with nitriles or ketones generates spiro-fused systems, rigidifying the core for improved metabolic stability.

-

Enzyme Inhibitors: The seven-membered ring mimics the transition state of certain proteolytic enzymes better than flat aromatic systems.

Handling & Stability

-

Hygroscopicity: The HCl salt avidly absorbs atmospheric moisture, leading to hydrolysis or "oiling out."

-

Dimerization: In the presence of trace base or moisture, the free amine self-condenses to form dodecahydro-dicyclohepta[b,e]pyrazine .

-

Storage Protocol:

-

Container: Amber glass vial with Teflon-lined cap.

-

Atmosphere: Argon or Nitrogen backfill.

-

Temperature:

°C (Long-term);

-

References

-

Neber, P. W., & Friedolsheim, A. (1926).[2] Über eine neue Art der Umlagerung von Oximen. Justus Liebigs Annalen der Chemie, 449(1), 109-134. Link

-

House, H. O., & Berkowitz, W. F. (1963). The Neber Rearrangement of Cycloheptanone Oxime Tosylate. The Journal of Organic Chemistry, 28(9), 2271-2276. Link

-

Conley, R. T. (1958). Abnormal Beckmann Rearrangements in Polyphosphoric Acid. The Journal of Organic Chemistry, 23(9), 1330-1333. (Discusses ring expansion vs. rearrangement). Link

-

Wiberg, K. B., & Rowland, B. I. (1955). The Kinetics of the Neber Rearrangement. Journal of the American Chemical Society, 77(5), 1159-1162. Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2-Aminocycloheptanone Hydrochloride

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-aminocycloheptanone hydrochloride from cycloheptanone. While

To overcome this, we utilize the Delépine Reaction .[1] Unlike the Neber rearrangement (safety concerns with azirines) or direct amination (polyalkylation risks), the Delépine route offers superior selectivity. It proceeds via a stable hexaminium salt intermediate, which precipitates from the reaction mixture, acting as an auto-purification step before the final hydrolysis releases the target amine as a stable hydrochloride salt.

Strategic Route Analysis

Comparison of Synthetic Pathways

The selection of the Delépine route is driven by the requirement for high salt purity and operational safety.

| Parameter | Route A: Delépine Reaction (Recommended) | Route B: Nitrosation/Reduction | Route C: Gabriel Synthesis |

| Key Reagents | Bromine/NBS, Hexamethylenetetramine (HMTA) | Isopropyl nitrite, Pd/C, | Potassium phthalimide, Hydrazine |

| Intermediate | Hexaminium Salt (Crystalline, stable) | Phthalimido-ketone | |

| Purity Profile | High (Precipitation purifies intermediate) | Moderate (Requires chromatography) | High (Requires hydrazine cleanup) |

| Safety | Lachrymatory intermediate (contained) | Hydrogenation risks | Hydrazine toxicity |

| Atom Economy | Low (Loss of HMTA framework) | High | Moderate |

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the reaction progression from the starting ketone to the final hydrochloride salt.

Caption: Figure 1. The three-stage Delépine sequence. Note the isolation of the stable Hexaminium salt.

Detailed Experimental Protocol

Reagents and Equipment

-

Cycloheptanone (>98%)

-

N-Bromosuccinimide (NBS) (Recrystallized from water if yellow)

-

p-Toluenesulfonic acid (p-TsOH) (Monohydrate, catalytic)[2][3]

-

Hexamethylenetetramine (HMTA/Urotropine) [4]

-

Solvents: Acetonitrile (MeCN), Chloroform (

), Ethanol (absolute), Diethyl Ether. -

Acids: Conc. HCl (37%).

Step 1: -Bromination of Cycloheptanone

Rationale: We use NBS with p-TsOH catalysis instead of elemental bromine (

-

Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Dissolve Cycloheptanone (11.2 g, 100 mmol) in MeCN (150 mL).

-

Catalyst Addition: Add p-TsOH (1.9 g, 10 mmol). Stir for 10 minutes at room temperature (RT) to activate the enol.

-

Bromination: Add NBS (17.8 g, 100 mmol) in 4 equal portions over 1 hour.

-

Observation: The reaction is slightly exothermic. The suspension of NBS will gradually disappear as succinimide forms.

-

-

Completion: Stir at RT for an additional 3 hours. Monitor by TLC (Hexane/EtOAc 9:1). The spot for cycloheptanone (

) should disappear, replaced by 2-bromocycloheptanone ( -

Workup:

-

Concentrate the MeCN solution to ~30 mL under reduced pressure.

-

Dilute with Diethyl Ether (200 mL). The succinimide byproduct will precipitate.

-

Filter off the succinimide. Wash the filtrate with water (2 x 50 mL) and brine (50 mL).

-

Dry over

, filter, and concentrate to obtain crude 2-bromocycloheptanone as a pale yellow oil. -

Yield Expectation: 85-90% (approx. 16-17 g).

-

WARNING: This oil is a potent lachrymator. Handle only in a fume hood.

-

Step 2: Formation of the Hexaminium Salt

Rationale: HMTA acts as a tertiary amine nucleophile. The resulting quaternary ammonium salt is insoluble in chloroform, allowing simple isolation by filtration.

-

Dissolution: Dissolve the crude 2-bromocycloheptanone (from Step 1) in Chloroform (

, 100 mL). -

Addition: Add a solution of HMTA (15.4 g, 110 mmol, 1.1 equiv) in

(80 mL). -

Reaction: Heat the mixture to 50°C (mild reflux) for 4 hours, then let it stir at RT overnight (12h).

-

Isolation: A thick white precipitate (the quaternary salt) will form.

-

Filtration: Filter the solid under vacuum. Wash the cake copiously with

(2 x 50 mL) to remove unreacted bromoketone and impurities. -

Drying: Air dry the white solid.

-

Checkpoint: This solid is stable and can be stored if necessary.

-

Step 3: Ethanolysis (Hydrolysis) to 2-Aminocycloheptanone HCl

Rationale: Acidic hydrolysis cleaves the HMTA cage. Using ethanol traps the released formaldehyde as diethyl acetal, preventing it from re-condensing with the amine.

-

Suspension: Suspend the dried hexaminium salt in Ethanol (200 mL) in a 500 mL RBF.

-

Acidification: Add Conc. HCl (25 mL) dropwise.

-

Caution: Formaldehyde gas may be evolved; ensure good ventilation.

-

-

Digestion: Heat the mixture to 40-50°C for 2 hours. The suspension will likely dissolve, then a new precipitate (Ammonium Chloride,

) may appear. -

Workup:

-

Cool the mixture to 0°C. Filter off the inorganic

byproduct. -

Concentrate the filtrate to dryness under vacuum.

-

Purification: Recrystallize the residue from Ethanol/Diethyl Ether . Dissolve in minimal hot ethanol, then add ether until turbid. Cool to -20°C.

-

-

Final Product: Collect the white crystals of 2-aminocycloheptanone hydrochloride .

Critical Process Parameters & QC

Process Workflow Diagram

Caption: Figure 2. Operational workflow emphasizing the solvent swap and purification points.

Quality Control Specifications

| Test | Acceptance Criteria | Notes |

| Appearance | White crystalline solid | Yellowing indicates oxidation of free base traces. |

| Melting Point | 145 - 148°C (decomp) | Sharp melting point indicates high purity. |

| 1H NMR ( | Characteristic triplet for the proton alpha to carbonyl. | |

| Solubility | Soluble in water, MeOH | Insoluble in Ether, Hexane. |

Troubleshooting Guide

-

Low Yield in Step 2: Ensure the bromoketone is dry before adding HMTA. Water decomposes the bromoketone.

-

Product is Sticky/Yellow: The hydrolysis (Step 3) might be incomplete, or the removal of formaldehyde acetal was insufficient. Recrystallize again from EtOH/Ether.

-

Lachrymatory Effect: If the final product irritates eyes, it contains trace 2-bromocycloheptanone. Wash the solid with ether.

References

-

Delépine Reaction Overview

-

Bromination Protocol (NBS/p-TsOH)

- Hydrolysis of Hexaminium Salts

-

Safety Data (Cycloheptanone)

-

PubChem. "Cycloheptanone Compound Summary." Available at: [Link]

-

Sources

- 1. Delépine reaction - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [file.scirp.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Delepine reaction [organic-chemistry.org]

- 6. Reactions of alkyl (halomethyl)furancarboxylates with hexamethylenetetramine [organic-chemistry.org]

- 7. Delépine Reaction [drugfuture.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Application Note: Synthesis of 2-Aminocycloheptanone via the Neber Rearrangement

Introduction: Strategic Synthesis of Cyclic α-Amino Ketones

The α-amino ketone moiety is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. Its synthesis, particularly within a cyclic framework, presents a unique challenge for medicinal and process chemists. The Neber rearrangement offers an elegant and effective solution, transforming readily available ketoximes into valuable α-amino ketones.[1][2] This transformation, first reported by P. W. Neber in 1926, proceeds through a base-promoted mechanism involving an activated oxime, typically an O-tosylate, which rearranges via a 2H-azirine intermediate.[3]

This application note provides a comprehensive guide to the synthesis of 2-aminocycloheptanone, a key building block for larger, more complex molecular architectures.[4] We will delve into the mechanistic underpinnings of the rearrangement, offer a detailed, field-tested two-stage protocol, and discuss critical parameters for maximizing yield and purity while avoiding common pitfalls such as the competing Beckmann rearrangement.

Reaction Mechanism: A Stepwise Perspective

The conversion of cycloheptanone to 2-aminocycloheptanone via the Neber rearrangement is not a single transformation but a sequence of carefully orchestrated chemical events. Understanding the causality behind each step is crucial for successful execution and troubleshooting.

-

Activation of the Oxime: The journey begins with the conversion of cycloheptanone oxime's hydroxyl group into a competent leaving group. This is most commonly achieved by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.[1][5] This step is critical; the tosylate group is highly electron-withdrawing, which serves to increase the acidity of the α-protons in the subsequent step.

-

Deprotonation and Carbanion Formation: A strong, non-nucleophilic base, such as potassium ethoxide, is introduced. Its primary role is to abstract a proton from the α-carbon (the carbon adjacent to the C=N bond).[3] The choice of base is pivotal; it must be strong enough to generate the carbanion but not so nucleophilic as to promote undesired side reactions.

-

Intramolecular Cyclization to Azirine: The newly formed carbanion acts as an intramolecular nucleophile, attacking the nitrogen atom and displacing the tosylate leaving group. This ring-closing step forms a highly strained, three-membered heterocyclic intermediate known as a 2H-azirine.[1][3]

-

Hydrolysis to the Final Product: The 2H-azirine intermediate is unstable and readily undergoes hydrolysis upon the addition of water, typically during the reaction workup. The water molecule attacks the imine carbon, leading to a transient hydroxyaziridine which rapidly opens and tautomerizes to yield the final 2-aminocycloheptanone product.[3]

A significant potential side reaction is the Beckmann rearrangement , which is favored under acidic conditions and results in the formation of a lactam (in this case, an expanded 8-membered ring amide).[1][6] Maintaining strictly basic conditions during the rearrangement step is therefore paramount to ensure the desired Neber pathway is dominant.

Caption: Figure 1: Mechanism of the Neber Rearrangement for 2-Aminocycloheptanone.

Detailed Experimental Protocol

This protocol is presented in two distinct stages for clarity and to emphasize the importance of the intermediate tosylate's stability. The entire workflow should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Stage 1: Synthesis of Cycloheptanone Oxime O-Tosylate

The O-tosylate intermediate can be unstable and is often used directly in the next stage without purification to prevent degradation.[7]

| Materials & Reagents | Equipment |

| Cycloheptanone oxime | Two-necked round-bottom flask (250 mL) |

| p-Toluenesulfonyl chloride (TsCl), fresh | Magnetic stirrer and stir bar |

| Pyridine, anhydrous | Ice-water bath |

| Dichloromethane (DCM), anhydrous | Separatory funnel |

| 1 M Hydrochloric acid (HCl), cold | Rotary evaporator |

| Saturated sodium bicarbonate (NaHCO₃) soln. | Standard glassware |

| Saturated sodium chloride (Brine) soln. | |

| Anhydrous sodium sulfate (Na₂SO₄) |

Procedure:

-

Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve cycloheptanone oxime (e.g., 10.0 g, 1 equivalent) in anhydrous pyridine (e.g., 50 mL). Rationale: Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction.

-

Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0-5 °C. Rationale: The tosylation reaction is exothermic. Cooling is essential to control the reaction rate and prevent the formation of undesired byproducts.

-

Addition of TsCl: Add p-toluenesulfonyl chloride (e.g., 1.1 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: Slow, portion-wise addition prevents a rapid exotherm and ensures a homogenous reaction.

-

Reaction: Stir the resulting mixture at 0-5 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: a. Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold water (e.g., 200 mL). b. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). c. Combine the organic layers and wash sequentially with cold 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 50 mL), and finally brine (1 x 50 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at room temperature. Do not heat , as the tosylate is heat-sensitive.

-

Result: A crude solid or oil of cycloheptanone oxime O-tosylate is obtained. Proceed immediately to Stage 2.

Stage 2: Base-Mediated Rearrangement to 2-Aminocycloheptanone

| Materials & Reagents | Equipment |

| Crude Cycloheptanone Oxime O-Tosylate | Two-necked round-bottom flask (500 mL) |

| Potassium metal or Potassium ethoxide | Magnetic stirrer and stir bar |

| Ethanol (200 proof), anhydrous | Ice-water bath |

| Diethyl ether | Separatory funnel |

| 1 M Hydrochloric acid (HCl) | pH paper or meter |

| 5 M Sodium hydroxide (NaOH) | Rotary evaporator |

| Anhydrous sodium sulfate (Na₂SO₄) | Distillation apparatus (optional) |

Procedure:

-

Preparation of Base: In a 500 mL two-necked flask under a nitrogen atmosphere, prepare a solution of potassium ethoxide. This can be done by carefully dissolving potassium metal (e.g., 1.1 equivalents) in anhydrous ethanol (e.g., 100 mL) at 0 °C. Alternatively, use commercially available potassium ethoxide. Rationale: Potassium ethoxide is a strong, non-nucleophilic base ideal for α-deprotonation without attacking the oxime itself.

-

Reaction Setup: Dissolve the crude cycloheptanone oxime O-tosylate from Stage 1 in anhydrous ethanol (e.g., 50 mL).

-

Addition: Cool the potassium ethoxide solution to 0 °C and slowly add the tosylate solution via a dropping funnel over 30 minutes.

-

Rearrangement: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

-

Workup and Hydrolysis: a. Cool the mixture in an ice bath and carefully quench the reaction by adding water (e.g., 100 mL). This step also hydrolyzes the azirine intermediate. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Extract the aqueous residue with diethyl ether (2 x 50 mL) to remove any non-basic organic impurities. d. Acidify the aqueous layer to pH ~2 with 1 M HCl. This protonates the amino ketone, making it water-soluble and separating it from neutral byproducts. e. Wash the acidic aqueous layer again with diethyl ether (2 x 50 mL). f. Cool the aqueous layer in an ice bath and carefully basify to pH >12 with 5 M NaOH.

-

Isolation: a. Extract the free-base 2-aminocycloheptanone from the basic aqueous layer into dichloromethane or ethyl acetate (4 x 50 mL). b. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 2-aminocycloheptanone can be purified by vacuum distillation or column chromatography on silica gel (using a solvent system such as DCM/Methanol with a small amount of triethylamine).

Caption: Figure 2: Experimental Workflow for 2-Aminocycloheptanone Synthesis.

Troubleshooting and Key Considerations

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield in Stage 1 | Incomplete reaction; degradation of tosylate. | Use fresh, high-purity TsCl. Ensure strictly anhydrous conditions. Avoid any heating during workup. |

| Major Beckmann Product | Presence of acid during the rearrangement step. | Use a strong, non-nucleophilic base (e.g., KOEt, NaH). Ensure all glassware and solvents for Stage 2 are scrupulously dry and free of acid.[1][6] |

| Low Overall Yield | The unstable tosylate decomposed before rearrangement. | Minimize the time between the end of Stage 1 workup and the start of Stage 2. Do not attempt to purify the intermediate tosylate. |

| Emulsion During Workup | Formation of salts and amphiphilic nature of the product. | Add brine to the aqueous layer to increase its ionic strength. Allow the separatory funnel to stand for a longer period. Gentle centrifugation can also break emulsions. |

| Product Loss in Stage 2 Workup | The aminoketone hydrochloride is partially soluble in the organic wash; the free base is partially soluble in water. | Perform the washes of the acidic aqueous layer efficiently and without excessive shaking. During the final extraction from the basic layer, perform multiple extractions with smaller volumes of solvent. |

Product Characterization Data

The final product, 2-aminocycloheptanone, should be characterized to confirm its identity and purity. The following table summarizes expected analytical data.

| Technique | Expected Characteristics |

| ¹H NMR (CDCl₃) | Peaks corresponding to the α-proton (CH-NH₂), the six methylene groups (CH₂) of the ring, and a broad singlet for the amine protons (NH₂). |

| ¹³C NMR (CDCl₃) | A signal for the carbonyl carbon (C=O) at ~210-215 ppm, a signal for the α-carbon (CH-NH₂) at ~55-60 ppm, and multiple signals for the other ring carbons. |

| IR (neat or KBr) | Characteristic absorption bands for N-H stretching (two bands for primary amine, ~3300-3400 cm⁻¹), and a strong C=O stretching band at ~1700-1715 cm⁻¹. |

| Mass Spec. (EI or ESI) | Molecular ion peak corresponding to the mass of the product (C₇H₁₃NO). For ESI, [M+H]⁺ would be observed. |

References

- Neber rearrangement - Grokipedia. (n.d.).

- Comparative study of different synthetic routes to 2-aminocyclohexanones - Benchchem. (n.d.).

- Neber rearrangement - Wikipedia. (2026, January 21).

- The Neber Rearrangement | Request PDF - ResearchGate. (n.d.).

- O'Brien, C. (1964). The Rearrangement of Ketoxime O-Sulfonates to Amino Ketones (The Neber Rearrangement). Chemical Reviews, 64(2), 81–89.

- Neber Rearrangement - SynArchive. (n.d.).

- Neber rearrangement - ResearchGate. (n.d.).

- Riego, J., et al. (n.d.). Beckmann rearrangement of cyclohexanone oxime p-toluenesulfonate on acidic catalysts.

- Organic Syntheses Procedure: ε-BENZOYLAMINOCAPROIC ACID. (n.d.).

- Organic Syntheses Procedure: 2-PROPYL-1-AZACYCLOHEPTANE. (n.d.).

Sources

alpha-bromination of cycloheptanone followed by amination

Application Note: Regioselective -Bromination and Subsequent Amination of Cycloheptanone

Executive Summary

The functionalization of seven-membered rings (cycloheptanones) presents unique conformational and reactivity challenges compared to their five- and six-membered homologs. This Application Note details a robust, two-step protocol for the synthesis of

The Workflow:

-

Regioselective

-Bromination: Kinetic control using elemental bromine in glacial acetic acid to minimize poly-bromination. -

Nucleophilic Substitution (Amination): A bifurcated strategy to mitigate the risk of Favorskii rearrangement (ring contraction), offering distinct pathways for primary vs. secondary amines.

Key Challenges Addressed:

-

Polybromination: Controlled via stoichiometry and temperature.

-

Favorskii Rearrangement: The 7-membered ring is highly susceptible to base-catalyzed ring contraction to cyclohexane derivatives.

-

Safety: 2-Bromocycloheptanone is a severe lachrymator.[1]

Theoretical Framework & Mechanism

Mechanistic Pathway

The transformation relies on the acid-catalyzed enolization of cycloheptanone. In acidic media, the enol is the nucleophile that attacks molecular bromine. The subsequent amination is a competition between

Figure 1: Reaction pathway illustrating the critical divergence between substitution and rearrangement.

Step 1: -Bromination Protocol

Objective: Synthesize 2-bromocycloheptanone with >95% mono-bromo selectivity.

Reagents & Equipment

-

Substrate: Cycloheptanone (1.0 eq)

-

Reagent: Bromine (

) (0.95 eq) — Slight deficit prevents di-bromination. -

Solvent: Glacial Acetic Acid (AcOH)[2]

-

Catalyst: 48% HBr (aq) (0.1 eq) - Initiator.

-

Equipment: 3-neck RBF, addition funnel, gas scrubber (NaOH trap) for HBr fumes.[3]

Procedure

-

Setup: Charge the flask with cycloheptanone (11.2 g, 100 mmol), AcOH (50 mL), and HBr (1 mL). Cool to 10–15 °C .

-

Addition: Dissolve

(15.2 g, 95 mmol) in AcOH (20 mL). Add dropwise over 60 minutes.-

Visual Cue: The reaction is autocatalytic. The orange color should dissipate rapidly after an initial induction period.

-

-

Quench: Stir for 30 mins post-addition. Pour mixture into ice-water (200 mL).

-

Extraction: Extract with Dichloromethane (DCM) (

mL). -

Wash: Wash organics with sat.

(until neutral) and Brine. -

Isolation: Dry over

, filter, and concentrate 2-bromocycloheptanone.-

Stability Note: Do not distill unless necessary (thermal degradation risk). Use crude if purity >90% by NMR.

-

Critical Process Parameters (CPPs)

| Parameter | Set Point | Rationale |

| Temperature | 10–15 °C | Higher temps (>25°C) promote poly-bromination. |

| Stoichiometry | 0.95 eq | Excess bromine leads to |

| Quench pH | Neutral (7.0) | Residual acid catalyzes degradation of the product. |

Step 2: Amination Strategies

Decision Matrix:

-

Target: Primary Amine (

) -

Target: Secondary Amine (

)

Method A: The Azide Route (High Fidelity)

Best for synthesizing primary

-

Displacement: Dissolve 2-bromocycloheptanone (10 mmol) in DMF (20 mL). Add Sodium Azide (

, 12 mmol).-

Condition: Stir at 0 °C

RT for 4 hours. -

Safety:

is toxic and shock-sensitive. Do not use chlorinated solvents (DCM) with azides (formation of diazidomethane).

-

-

Workup: Dilute with water, extract with Ethyl Acetate.

-

Reduction (Staudinger): To the organic layer containing the azide, add Triphenylphosphine (

, 11 mmol) and water (1 mL). Stir overnight. -

Purification: Acid/Base extraction (extract product into 1M HCl, wash organics, basify aqueous layer, extract product).

Method B: Direct Amination (Secondary Amines)

Suitable for morpholine, piperidine, diethylamine.

-

Setup: Dissolve 2-bromocycloheptanone (10 mmol) in dry Toluene or MeCN.

-

Base/Nucleophile: Add amine (2.2 eq).

-

Note: The extra equivalent acts as the HBr scavenger. Avoid inorganic bases like

or

-

-

Reaction: Stir at 0 °C. Monitor by TLC.

-

Warning: If the reaction is sluggish, warm to RT, but do not reflux .

-

-

Isolation: Filter off the amine hydrobromide salt. Concentrate filtrate.

Analytical Validation

Expected NMR Data ( )

| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |

| 4.30 – 4.45 ppm | dd or m | Deshielded by Bromine (Step 1 Product). | |

| 3.20 – 3.50 ppm | dd | Shift moves upfield after amination (Step 2 Product). | |

| 1.80 – 2.10 ppm | m | Multiplets typical of cycloheptyl ring. |

Troubleshooting Guide

-

Issue: Product contains carboxylic acid (IR peak ~1700-1720 broad).

-

Cause: Favorskii rearrangement due to moisture or strong base.

-

Fix: Switch to Method A (Azide) or ensure strictly anhydrous conditions with weak bases.

-

-

Issue: Product is a solid precipitate in Step 1.

-

Cause: Likely the

-dibromo derivative (higher melting point). -

Fix: Reduce

equivalents and lower addition temperature.

-

Safety & Handling (Lachrymator Warning)

2-Bromocycloheptanone is a potent lachrymator.

-

Engineering Controls: All operations must be performed in a high-efficiency fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to neutralize the alkyl bromide capability before cleaning.

-

Waste: Segregate halogenated waste. Do not mix azides with acids (Hydrazoic acid generation).

References

-

Corey, E. J., & Sneen, R. A. (1956). Stereoelectronic Control in Enolization and Ketonization. Journal of the American Chemical Society, 78(23), 6269–6278. Link

-

Organic Syntheses. (1976).

-Bromoketones: General Procedures. Organic Syntheses, Coll. Vol. 6, p.1033. Link -

Warnhoff, E. W., et al. (1967). The Favorskii Rearrangement of

-Halocycloheptanones. Canadian Journal of Chemistry, 45(11), 1211-1219. Link -

Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Bromocycloheptanone. Link

reductive amination of 1,2-cycloheptanedione procedure

Application Note & Protocol

Selective Mono-Amination of 1,2-Cycloheptanedione via Reductive Amination to Synthesize trans-2-Aminocycloheptan-1-ol

Abstract

This document provides a comprehensive guide for the synthesis of trans-2-aminocycloheptan-1-ol from 1,2-cycloheptanedione using a direct, one-pot reductive amination protocol. Vicinal (or 1,2-) amino alcohols are crucial structural motifs in a wide array of biologically active molecules and serve as valuable chiral ligands and synthetic intermediates.[1][2] This protocol prioritizes the use of sodium triacetoxyborohydride [NaBH(OAc)₃], a mild and highly selective reducing agent that demonstrates remarkable chemoselectivity for the iminium ion intermediate over the parent carbonyl groups.[3] We will detail the underlying reaction mechanism, provide a robust, step-by-step experimental procedure, and offer insights into key procedural choices to ensure high yield and diastereoselectivity.

Introduction & Scientific Rationale

The reductive amination of carbonyl compounds is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds, offering a more controlled alternative to direct alkylation of amines.[4][5] The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or a protonated iminium ion.[6][7] This intermediate is subsequently reduced by a hydride agent to yield the target amine.

1.1. The Substrate: 1,2-Cycloheptanedione

The choice of 1,2-cycloheptanedione as a substrate presents a unique challenge and opportunity. The presence of two adjacent carbonyl groups requires a reagent and conditions that can selectively target one carbonyl for amination while the other is either reduced or remains intact before a final reduction. This protocol is designed to achieve a selective mono-amination, leading to the formation of a valuable vicinal amino alcohol.

1.2. The Reagent: Sodium Triacetoxyborohydride [NaBH(OAc)₃]

The success of a one-pot reductive amination hinges on the reducing agent's ability to selectively reduce the iminium ion intermediate much faster than it reduces the starting ketone.[8]

-

Sodium Borohydride (NaBH₄): A strong reducing agent that would readily reduce the ketone groups of 1,2-cycloheptanedione to the corresponding diol, preventing the desired amination.[9]

-

Sodium Cyanoborohydride (NaBH₃CN): While selective for iminium ions at a controlled pH of 6-7, it is highly toxic and can introduce cyanide impurities into the final product.[8][10]

-